Ethyl 2-aminoisonicotinate
Overview
Description
Ethyl 2-aminoisonicotinate is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group and an amino group attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-aminoisonicotinate can be synthesized through the esterification of 2-aminoisonicotinic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out by heating the mixture to 100-110°C for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 2-aminoisonicotinic acid is reacted with ethanol under controlled conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the amino group or the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and acetic anhydride are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 2-aminoisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: this compound is used in the production of solid electrolytes for lithium-ion batteries.
Mechanism of Action
The mechanism of action of ethyl 2-aminoisonicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
- Ethyl isonicotinate
- Ethyl 2-chloropyridine-4-carboxylate
- Ethyl 2-bromoisonicotinate
- Ethyl 2-cyanoisonicotinate
Comparison: Ethyl 2-aminoisonicotinate is unique due to the presence of both an amino group and an ethyl ester group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its applications in pharmaceutical synthesis and industrial processes make it a valuable compound in various fields .
Properties
IUPAC Name |
ethyl 2-aminopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBZFXZNJAFCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426743 | |
Record name | Ethyl 2-aminoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-30-6 | |
Record name | Ethyl 2-aminoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Aminoisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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